Sodium monofluorophosphate

Overview

Description

Mechanism of Action

Target of Action

The primary target of SMFP is the tooth enamel, which is primarily composed of a mineral called hydroxyapatite . The fluoride ions released from SMFP interact with this mineral, forming a protective layer that makes the teeth more resistant to acid attacks .

Mode of Action

SMFP functions as a source of fluoride via a hydrolysis reaction . When SMFP comes into contact with water, it breaks down into sodium ions, phosphate ions, and fluoride ions . The fluoride ions then interact with the hydroxyapatite in the tooth enamel, forming a more acid-resistant material called fluorapatite . This process helps to remineralize the tooth enamel and inhibit the growth of bacteria that cause cavities .

Biochemical Pathways

SMFP affects the biochemical pathway of dental caries formation. Dental caries, or tooth decay, is caused by the acid produced by bacteria in the mouth. These bacteria form a sticky film on the teeth called plaque. When carbohydrates are consumed, these bacteria metabolize the sugars and produce acid, which can demineralize the tooth enamel . SMFP, through its fluoride ions, helps to remineralize the tooth enamel and make it more resistant to acid attacks .

Pharmacokinetics

The pharmacokinetics of SMFP primarily involve its absorption and metabolism. After oral administration, SMFP is broken down in the mouth, releasing fluoride ions . These ions are then absorbed into the tooth enamel.

Result of Action

The primary result of SMFP’s action is the prevention of dental cavities. By providing a source of fluoride ions, SMFP helps to strengthen the tooth enamel, making it more resistant to the acid attacks that can lead to cavities . Regular use of SMFP-containing toothpaste can therefore help to maintain dental health and prevent tooth decay .

Action Environment

The efficacy of SMFP is influenced by various environmental factors. For instance, the presence of water is necessary for the hydrolysis of SMFP and the release of fluoride ions . Additionally, the pH of the mouth can affect the rate of tooth demineralization and remineralization. A lower pH (more acidic environment) increases the rate of tooth demineralization, while a higher pH (more alkaline environment) favors remineralization . Therefore, maintaining a neutral oral pH can enhance the efficacy of SMFP.

Biochemical Analysis

Biochemical Properties

Sodium monofluorophosphate functions as a source of fluoride via the following hydrolysis reaction: PO3F2− + OH− → HPO42− + F− . Fluoride protects tooth enamel from attack by bacteria that cause dental caries (cavities) .

Cellular Effects

This compound is used as a fluoride anticaries agent to prevent and treat dental cavities . It helps to remineralize dental decay and tooth enamel, penetrates tooth enamel to help restore weak areas, and prevents tooth decay from occurring in the first place .

Molecular Mechanism

This compound is produced industrially by the reaction of sodium fluoride with sodium metaphosphate: NaPO3 + NaF → Na2PO3F . The process involves scission of a pyrophosphate bond, analogous to hydrolysis . This compound can also inhibit the S. mutans ADP-glucose pyrophosphorylase (EC 2.7.7.27), which catalyzes the key step in IPS biosynthesis .

Temporal Effects in Laboratory Settings

It is known that this compound is stable under normal conditions .

Dosage Effects in Animal Models

The probable toxic dose (PTD) of fluoride has been stipulated to be 5 mg/kg of body mass (BM) . This PTD value represents the minimal dose that may provoke serious or life-threatening signs and symptoms .

Metabolic Pathways

This compound is involved in the metabolic pathway of fluoride. It functions as a source of fluoride via the hydrolysis reaction mentioned above .

Transport and Distribution

It is known that this compound is water-soluble , which suggests that it can be distributed in the body through the bloodstream.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium fluorophosphate is typically synthesized by reacting sodium fluoride with sodium metaphosphate. The reaction can be represented as:

NaPO3+NaF→Na2PO3F

This process involves the scission of a pyrophosphate bond, analogous to hydrolysis .

Industrial Production Methods: In industrial settings, sodium fluorophosphate is produced by treating tetrasodium pyrophosphate or disodium phosphate with hydrogen fluoride. The reaction conditions usually involve controlled temperatures to ensure the complete reaction and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium fluorophosphate undergoes various chemical reactions, including:

Hydrolysis: In aqueous solutions, sodium fluorophosphate hydrolyzes to release fluoride ions and phosphate ions.

Substitution Reactions: It can participate in substitution reactions where the fluorine atom is replaced by other halogens or functional groups.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction occurs under ambient conditions.

Substitution: Reagents such as halogens (chlorine, bromine) or other nucleophiles can be used under controlled conditions to achieve substitution.

Major Products:

Hydrolysis: The major products are fluoride ions and phosphate ions.

Substitution: The products depend on the substituent used, resulting in various fluorophosphate derivatives.

Scientific Research Applications

Sodium fluorophosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical syntheses and reactions.

Biology: Sodium fluorophosphate is studied for its effects on biological systems, particularly in dental health.

Medicine: It is a key ingredient in dental care products to prevent cavities and promote oral health.

Comparison with Similar Compounds

Sodium Fluoride (NaF): A common fluoride source in dental products, providing fluoride ions for enamel remineralization.

Stannous Fluoride (SnF₂): Another fluoride compound used in toothpaste, known for its antibacterial properties and ability to reduce dental sensitivity.

Comparison:

Sodium Fluoride vs. Sodium Fluorophosphate: Both compounds provide fluoride ions, but sodium fluorophosphate is preferred in some formulations due to its slightly less aftertaste and better stability in certain toothpaste formulations.

Stannous Fluoride vs. Sodium Fluorophosphate: Stannous fluoride offers additional benefits such as antibacterial properties and sensitivity reduction, whereas sodium fluorophosphate primarily focuses on cavity prevention and enamel remineralization.

Sodium fluorophosphate stands out due to its balanced properties, making it a versatile and effective compound in dental care and other applications.

Properties

CAS No. |

10163-15-2 |

|---|---|

Molecular Formula |

FH2NaO3P |

Molecular Weight |

122.976 g/mol |

IUPAC Name |

disodium;fluoro-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/FH2O3P.Na/c1-5(2,3)4;/h(H2,2,3,4); |

InChI Key |

PRVAPUQJIWBZPW-UHFFFAOYSA-N |

SMILES |

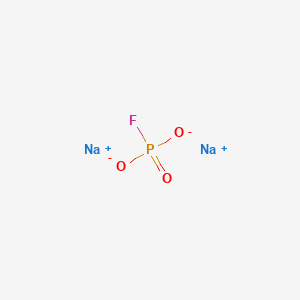

[O-]P(=O)([O-])F.[Na+].[Na+] |

Canonical SMILES |

OP(=O)(O)F.[Na] |

Key on ui other cas no. |

10163-15-2 7631-97-2 |

physical_description |

White powder; [Pfaltz and Bauer MSDS] |

Pictograms |

Irritant |

Related CAS |

15181-43-8 (Parent) |

Synonyms |

ammonium monofluorophosphate calcium fluorophosphate calcium monofluorophosphate fluorophosphate fluorophosphate hydrate, calcium salt fluorophosphate, barium salt fluorophosphate, calcium salt fluorophosphate, diammonium salt fluorophosphate, disodium salt fluorophosphate, monoammonium salt fluorophosphate, potassium salt fluorophosphate, sodium salt fluorophosphate, tin salt fluorophosphate, vanadium salt Mono-Tridin monofluorophosphate Na-MFP sodium monofluorophosphate |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sodium monofluorophosphate (Na2FPO3) acts as a source of fluoride ions (F-), which play a crucial role in caries prevention. [, , , , , ] The fluoride ions interact with hydroxyapatite (the main mineral component of teeth) in multiple ways:

- Inhibition of demineralization: Fluoride ions reduce the solubility of enamel in acidic environments, thus protecting teeth from the demineralization process that leads to caries formation. [, , , ]

- Enhancement of remineralization: Fluoride ions promote the remineralization of enamel by facilitating the deposition of calcium and phosphate ions into the tooth structure, repairing early-stage lesions. [, , , ]

A: Yes, research shows that combining this compound with agents like arginine, calcium carbonate, and xylitol can enhance its caries-preventive benefits. [, , , , ] For example, a study demonstrated that a dentifrice containing this compound, arginine, and calcium carbonate exhibited superior remineralization of acid-softened enamel compared to a dentifrice with this compound alone. [] Similarly, the addition of xylitol to a this compound dentifrice was shown to significantly reduce caries increment compared to the dentifrice without xylitol. []

ANone: * Molecular formula: Na2FPO3* Molecular weight: 143.95 g/mol

A: While proposed as a potential corrosion inhibitor in concrete, this compound's effectiveness is limited by its decomposition in the alkaline environment of concrete. [] It reacts with calcium ions present in the concrete pore solution, forming calcium phosphate and calcium fluoride, both of which have limited corrosion inhibition properties. [] This decomposition significantly restricts its penetration depth and achievable concentration around reinforcing bars, hindering its ability to effectively inhibit corrosion. []

ANone: The provided research abstracts do not delve into the catalytic properties or applications of this compound. The primary focus of these studies is its use in oral care products and its potential as a corrosion inhibitor.

A: this compound, commonly used in osteoporosis treatment, is absorbed from the gastrointestinal tract and subsequently hydrolyzed into fluoride and orthophosphate ions. [] This hydrolysis primarily occurs in the intestinal mucosa and the liver, facilitated by enzymes known as monofluorophosphateases (MFPases). [] Interestingly, while alkaline phosphatase exhibits MFPase activity, acid phosphatase does not. []

A: Extensive clinical trials, some spanning 3 years, have been conducted to assess the effectiveness of this compound and Sodium fluoride dentifrices in preventing caries. [, , ] These studies, adhering to the guidelines established by organizations like the American Dental Association, have consistently demonstrated that this compound dentifrices offer comparable anticaries efficacy to Sodium fluoride dentifrices. [, , ] This equivalence in performance suggests that both compounds, when incorporated into dentifrices, can effectively contribute to oral health by reducing caries formation.

A: this compound, often combined with other agents like potassium nitrate, has demonstrated efficacy in reducing dentin hypersensitivity. [, , ] Studies using subjective pain scales like the Visual Analogue Scale (VAS) have shown significant improvements in sensitivity after using dentifrices containing these agents. [, , ] Notably, a dentifrice with 5% potassium nitrate and 1500 ppm this compound in a precipitated calcium carbonate base significantly reduced both tactile and thermal sensitivity compared to a placebo dentifrice. []

ANone: The provided research abstracts do not discuss the use of specific biomarkers for predicting this compound efficacy, monitoring treatment response, or identifying potential adverse effects.

A: Several analytical methods have been employed to determine this compound content in toothpaste. [, , ]

- Quantitative 19F-NMR: This method offers a rapid, direct, and environmentally friendly approach for quantifying this compound in toothpaste. [] It provides the advantage of being highly specific and avoids complex sample preparation procedures.

- Ion chromatography: This technique enables the simultaneous determination of both potassium nitrate and this compound in dentifrices. [] It involves separating these components using an ion-exchange column and quantifying them based on their conductivity.

- Colorimetric methods: After removing interfering substances like orthophosphate and metaphosphate, colorimetric methods, such as those utilizing the bleaching of colored ferric complexes by fluoride ions, can be used to determine free fluoride, which can be related back to this compound content. []

ANone: The provided research abstracts primarily focus on the clinical applications and efficacy of this compound. There is limited information regarding its environmental impact and degradation pathways.

A: The research on this compound transcends disciplinary boundaries, finding applications in diverse fields such as dentistry, material science, and pharmacology. [, , , , ]

- Dentistry: Studies on this compound have significantly advanced our understanding of caries prevention, remineralization of enamel, and management of dentin hypersensitivity. [, , , , , , , , , ]

- Material science: Research exploring this compound as a corrosion inhibitor in concrete has provided valuable insights into its chemical stability and interactions in alkaline environments. [, ] Although its limitations have been identified, these findings contribute to the development of more effective corrosion prevention strategies in construction.

- Pharmacology: Investigations into the use of this compound for treating osteoporosis have expanded our knowledge of its pharmacokinetic properties, including absorption, metabolism, and potential for adverse effects. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.